N-{2-[(2-chlorobenzyl)thio]ethyl}-2-(4-chlorophenoxy)acetamide
Übersicht
Beschreibung
N-{2-[(2-chlorobenzyl)thio]ethyl}-2-(4-chlorophenoxy)acetamide, commonly known as CCG-1423, is a small molecule inhibitor that has been widely used in scientific research. It was first identified as a potential inhibitor of RhoA signaling pathway and has since been explored for its therapeutic potential in various diseases.
Wirkmechanismus
CCG-1423 acts as an inhibitor of RhoA signaling pathway by binding to the RhoA protein and preventing its activation. This leads to a decrease in RhoA-mediated downstream signaling events, including actin cytoskeleton rearrangement, stress fiber formation, and cell migration. CCG-1423 has also been shown to inhibit the activity of ROCK, a downstream effector of RhoA, which plays a crucial role in regulating actin cytoskeleton dynamics.
Biochemical and Physiological Effects:
CCG-1423 has been shown to have various biochemical and physiological effects. It has been shown to inhibit cell migration and invasion in various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. CCG-1423 has also been shown to have a protective effect on the cardiovascular system by reducing oxidative stress and inflammation. In addition, CCG-1423 has been shown to have potential therapeutic applications in neurological disorders, including Alzheimer's disease and spinal cord injury.
Vorteile Und Einschränkungen Für Laborexperimente
CCG-1423 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and has a high degree of specificity for RhoA signaling pathway. CCG-1423 is also cell-permeable, which allows for easy delivery and uptake by cells. However, CCG-1423 has some limitations for lab experiments. It has a short half-life, which requires frequent administration or the use of sustained-release formulations. CCG-1423 can also have off-target effects, which can lead to non-specific effects on cellular processes.
Zukünftige Richtungen
There are several future directions for the research of CCG-1423. One potential direction is to explore the therapeutic potential of CCG-1423 in various diseases, including cancer, cardiovascular diseases, and neurological disorders. Another direction is to optimize the synthesis method of CCG-1423 to improve its efficacy and reduce off-target effects. Additionally, the development of sustained-release formulations of CCG-1423 could improve its clinical application. Finally, the use of CCG-1423 in combination with other drugs or therapies could enhance its therapeutic potential.
Wissenschaftliche Forschungsanwendungen
CCG-1423 has been widely used in scientific research as an inhibitor of RhoA signaling pathway. It has been shown to have potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders. CCG-1423 has also been used to study the role of RhoA in cell migration, cell adhesion, and cytoskeletal dynamics.
Eigenschaften
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-[(2-chlorophenyl)methylsulfanyl]ethyl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2NO2S/c18-14-5-7-15(8-6-14)22-11-17(21)20-9-10-23-12-13-3-1-2-4-16(13)19/h1-8H,9-12H2,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCLPQSCITCSIFY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSCCNC(=O)COC2=CC=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.